molecular formula C18H25NO4 B6665143 3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid

3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665143
M. Wt: 319.4 g/mol
InChI Key: BVIALBQUGCRSAW-UHFFFAOYSA-N
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Description

3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring, a phenylmethoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylmethoxy group can be introduced through nucleophilic substitution reactions, while the propanoic acid moiety is often added via esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly for compounds targeting neurological and inflammatory conditions.

    Industry: In materials science, the compound can be used to create polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar in structure but with a methylpiperazine ring instead of a piperidine ring.

    3-(3-Pyridyl)propionic acid: Contains a pyridine ring instead of a piperidine ring.

    4-Hydroxy-L-phenylglycine: Features a phenyl group and a glycine moiety, similar to the phenylmethoxy and propanoic acid groups in the target compound.

Uniqueness

3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications in medicinal chemistry and materials science, where specific reactivity and interactions are required.

Properties

IUPAC Name

3-[1-(3-phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(10-12-23-14-16-5-2-1-3-6-16)19-11-4-7-15(13-19)8-9-18(21)22/h1-3,5-6,15H,4,7-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIALBQUGCRSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCOCC2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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